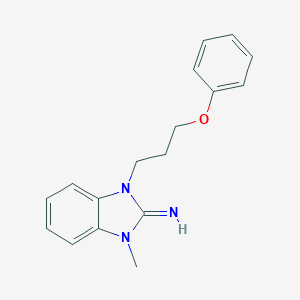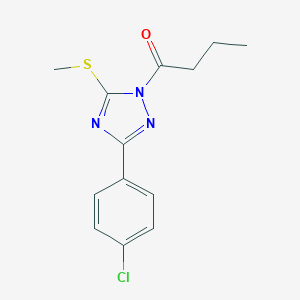![molecular formula C23H32N4 B379315 N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE](/img/structure/B379315.png)
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound with a molecular formula of C23H32N4 This compound is characterized by the presence of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which is then functionalized with a pentyl chain and a diethylamino benzyl group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper iodide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole core or the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Applications De Recherche Scientifique
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. It can bind to proteins or nucleic acids, altering their function and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interference with DNA replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[4-(diethylamino)benzyl]-N-isopropylamine
- N-[4-(diethylamino)benzyl]-1-ethyl-1H-tetrazol-5-amine
- N-[4-(diethylamino)benzyl]-N-(1-pentyl-1H-benzimidazol-2-yl)amine
Uniqueness
N-{[4-(DIETHYLAMINO)PHENYL]METHYL}-1-PENTYL-1H-1,3-BENZODIAZOL-2-AMINE stands out due to its unique combination of a benzimidazole core, a pentyl chain, and a diethylamino benzyl group. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C23H32N4 |
|---|---|
Poids moléculaire |
364.5g/mol |
Nom IUPAC |
N-[[4-(diethylamino)phenyl]methyl]-1-pentylbenzimidazol-2-amine |
InChI |
InChI=1S/C23H32N4/c1-4-7-10-17-27-22-12-9-8-11-21(22)25-23(27)24-18-19-13-15-20(16-14-19)26(5-2)6-3/h8-9,11-16H,4-7,10,17-18H2,1-3H3,(H,24,25) |
Clé InChI |
KFQAFZGATUOEFU-UHFFFAOYSA-N |
SMILES |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
SMILES canonique |
CCCCCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-DIMETHYL 4-(3-CHLOROPHENYL)-1-[(THIOPHEN-2-YL)METHYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B379236.png)

![1-[2-(4-methoxyphenoxy)ethyl]-3-(2-phenylethyl)-1,3-dihydro-2H-benzimidazol-2-imine](/img/structure/B379241.png)
![1-benzyl-3-(2-(2-(2-(3-benzyl-2-imino-2,3-dihydrobenzo[d]imidazol-1-yl)ethoxy)ethoxy)ethyl)-1H-benzo[d]imidazol-2(3H)-imine](/img/structure/B379242.png)



![4-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379250.png)
![11-(6-chloro-1,3-benzodioxol-5-yl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B379251.png)

![2-{[3-(4-chlorophenyl)-5-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]carbonyl}phenyl methyl ether](/img/structure/B379253.png)

![[3-(4-Chlorophenyl)-5-(methylthio)-1,2,4-triazol-1-yl]-(2-furanyl)methanone](/img/structure/B379255.png)
